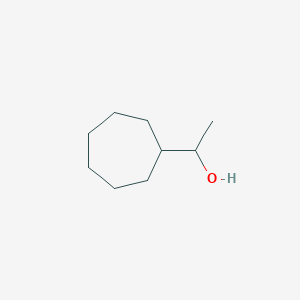
2,2',3,3',4,4',5,6-八氯联苯
描述
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) that is toxic to children’s health . It is an organic pollutant that affects testosterone production and semen viability in foxes during mating .
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be achieved from PENTACHLOROBENZENE and 2,4,6-Trichloroaniline .Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is C12H2Cl8 . The molecular weight is 429.77 . The structure can be represented by the SMILES notation: ClC1=CC=C(C(Cl)=C1Cl)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1Cl .Physical And Chemical Properties Analysis
The compound has a melting point of approximately 150.67°C and a boiling point of approximately 509.96°C . The density is roughly estimated to be 1.7170 .科学研究应用
Polychlorinated Biphenyl (PCB) Congeners
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties .
Environmental Pollutant Studies
This compound is often used in studies related to environmental pollution. PCBs, including 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl, are persistent organic pollutants that can accumulate in the environment and in living organisms, leading to potential adverse health effects .
Endocrine Disruption Research
Research has indicated that PCBs can act as endocrine disruptors, interfering with the body’s endocrine system and producing adverse developmental, reproductive, neurological, and immune effects. 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl could be used in such research to understand these effects .
Toxicology Studies
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be used in toxicology studies. For instance, it has been found to be toxic to children’s health .
Wildlife Research
This compound has been used in wildlife research. For example, it has been found to affect testosterone production and semen viability in foxes during mating .
Analytical Chemistry
In analytical chemistry, 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be used as a reference standard for the identification and quantification of PCBs in environmental samples .
安全和危害
作用机制
Mode of Action
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl interacts with its targets by activating the expression of these genes . This activation leads to an increase in the production of enzymes that metabolize xenobiotics, facilitating their elimination from the body.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to have low solubility in water
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl. For example, its low water solubility suggests that it may be less effective in aqueous environments. , which can lead to its bioaccumulation and potential harmful health effects.
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJITLFJSDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074171 | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
CAS RN |
52663-78-2, 31472-83-0, 55722-26-4 | |
| Record name | PCB 195 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloro(tetrachlorophenyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2',3,3',4,4',5,6-Octachlorobiphenyl behave in a biological context?
A1: Research demonstrates that 2,2',3,3',4,4',5,6-Octachlorobiphenyl, like other PCBs, can biomagnify through the food chain. A study using guppies (Poecilia reticulata) as a model organism found that the steady-state fugacity of 2,2',3,3',4,4',5,6-Octachlorobiphenyl in the fish surpassed its fugacity in their food []. This suggests that 2,2',3,3',4,4',5,6-Octachlorobiphenyl can accumulate to higher concentrations in organisms higher up the food chain. Additionally, autoradiography studies in squirrel monkeys and mice identified 2,2',3,3',4,4',5,6-Octachlorobiphenyl accumulation in the bone marrow, highlighting its potential to impact the hematopoietic system [].
Q2: Can you elaborate on the significance of Henry's Law constant for 2,2',3,3',4,4',5,6-Octachlorobiphenyl in environmental research?
A2: Henry's Law constant is a crucial parameter for understanding the partitioning of chemicals between air and water. A study investigating Henry's Law constants of various PCB congeners, including 2,2',3,3',4,4',5,6-Octachlorobiphenyl, provided valuable insights into their environmental fate []. The research determined the enthalpy and entropy of the phase change for 2,2',3,3',4,4',5,6-Octachlorobiphenyl, enabling more accurate predictions of its behavior in the environment, particularly its volatilization from water bodies into the atmosphere.
Q3: What is known about the synthesis of 2,2',3,3',4,4',5,6-Octachlorobiphenyl for research purposes?
A3: Research exists detailing the synthesis of radiolabeled 2,2',3,3',4,4',5,6-Octachlorobiphenyl, specifically utilizing carbon-14 []. This method allows for the creation of 2,2',3,3',4,4',5,6-Octachlorobiphenyl with a traceable isotopic label, facilitating research into its distribution, metabolism, and effects within biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




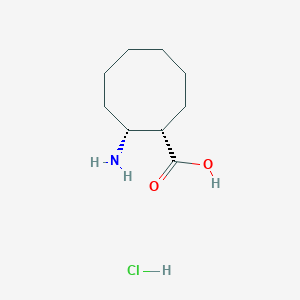

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)
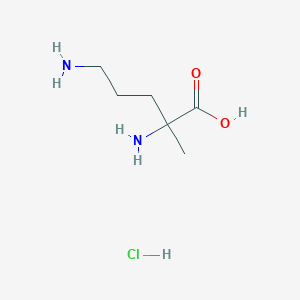
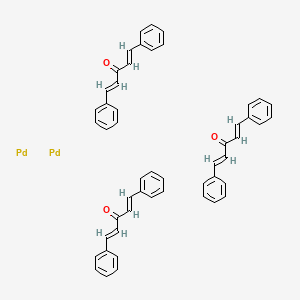

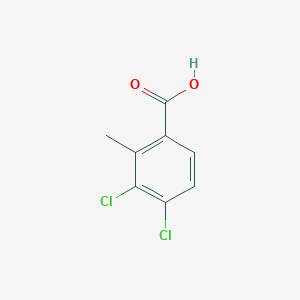
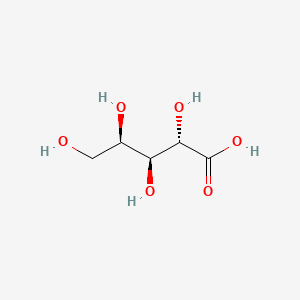

![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)

